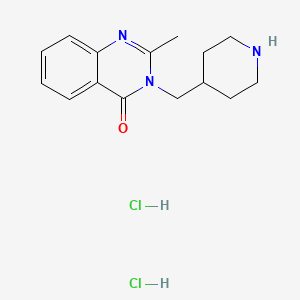

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another method involves the amidation of the anthranilic acid ester using 2-chloroacetylchloride to obtain the amide derivative, which is then allowed to react with NaI .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, the amino group of the anthranilamide can undergo a Michael addition to the triple bond of the ketoalkyne to generate the enaminone intermediate. This intermediate can then undergo acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage to afford the final product .Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives, including “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride”, have been found to exhibit broad-spectrum antimicrobial activity . These compounds have been used in the development of new drugs to manage infectious diseases .

Anti-Biofilm Applications

Some quinazolinone derivatives have shown potential in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa . This could be a promising area of application for “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride”.

Anti-Virulence Applications

Compounds like “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride” have been found to decrease virulence factors in bacteria at low concentrations without affecting bacterial growth . This makes them potential candidates for the development of anti-virulence agents.

Anti-Cancer Applications

Quinazolinone derivatives have shown potential in the treatment of various types of cancers . Further research could explore the potential of “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride” in this area.

Anti-Inflammatory Applications

Quinazolinone derivatives have been found to exhibit anti-inflammatory properties . This suggests that “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride” could potentially be used in the treatment of inflammatory conditions.

Anti-Convulsant Applications

Quinazolinone derivatives have also been studied for their anticonvulsant activities . This could be another potential application for “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride”.

properties

IUPAC Name |

2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.2ClH/c1-11-17-14-5-3-2-4-13(14)15(19)18(11)10-12-6-8-16-9-7-12;;/h2-5,12,16H,6-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBASAXJGMGGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2898336.png)

![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride](/img/structure/B2898337.png)

![N-benzyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2898338.png)

![6-Tert-butyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2898342.png)

![4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2898343.png)

![N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2898344.png)